molecular formula C15H18N4OS B5305240 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5305240
M. Wt: 302.4 g/mol
InChI Key: OOKQFUDSTXBVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a triazolo-thiadiazole derivative that exhibits promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.

Synthesis Methods

The synthesis of 3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was first reported by Kesharwani et al. in 2015. The synthesis involves the reaction of 2-(2-methoxyphenyl)ethylamine with thiosemicarbazide in the presence of acetic acid to form 2-(2-methoxyphenyl)ethylthiosemicarbazide. The resulting compound is then reacted with isopropyl bromide in the presence of potassium carbonate to form the final product.

Scientific Research Applications

3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been reported to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has shown promising anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

6-[2-(2-methoxyphenyl)ethyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-10(2)14-16-17-15-19(14)18-13(21-15)9-8-11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKQFUDSTXBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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